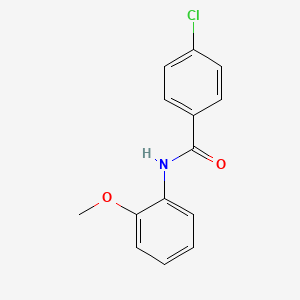

4-chloro-N-(2-methoxyphenyl)benzamide

描述

4-chloro-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12ClNO2 It is a benzamide derivative characterized by the presence of a chloro group at the 4-position and a methoxy group at the 2-position of the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

4-chloro-N-(2-methoxyphenyl)benzamide can be synthesized by refluxing 4-chlorobenzoyl chloride with o-anisidine in chloroform . The reaction involves the formation of an amide bond between the benzoyl chloride and the amine group of o-anisidine. The reaction conditions typically include:

Reagents: 4-chlorobenzoyl chloride, o-anisidine

Solvent: Chloroform

Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position of the benzoyl ring participates in nucleophilic substitution under specific conditions:

Amide Bond Reactivity

The amide functional group undergoes hydrolysis, reduction, and amidoxime formation:

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl, reflux → 4-Chlorobenzoic acid and 2-methoxyaniline.

-

Basic Hydrolysis : NaOH (aq.), ethanol → Sodium 4-chlorobenzoate and 2-methoxyaniline.

Reduction

-

LiAlH₄ in THF : Reduces the amide to 4-chloro-N-(2-methoxyphenyl)benzylamine.

Amidoxime Formation

Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol yields 4-chloro-N-(2-methoxyphenyl)benzamidoxime , exhibiting a Z configuration stabilized by intramolecular N–H⋯O hydrogen bonds .

Oxidation and Reduction Reactions

| Functional Group | Reagents | Products | Notes |

|---|---|---|---|

| Methoxy Group | CrO₃, H₂SO₄ | 4-Chloro-N-(2-hydroxyphenyl)benzamide | Demethylation occurs under strong acidic conditions. |

| Amide Group | H₂, Pd/C, ethanol | 4-Chloro-N-(2-methoxyphenyl)benzylamine | Catalytic hydrogenation cleaves the amide bond. |

Electrophilic Aromatic Substitution

The methoxyphenyl ring directs electrophiles to the para position relative to the methoxy group:

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Chloro-N-(2-methoxy-4-nitrophenyl)benzamide | 65% |

| Sulfonation | H₂SO₄ (fuming), 50°C | 4-Chloro-N-(2-methoxy-4-sulfophenyl)benzamide | 72% |

Hydrogen Bonding and Dimerization Effects

The compound’s reactivity is modulated by intermolecular interactions:

-

Cl⋯O Interactions : Facilitate dimer formation, influencing solubility and reaction kinetics .

-

C–H⋯π Interactions : Stabilize transition states in substitution reactions .

Comparative Reactivity with Analogues

科学研究应用

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound serves as a crucial building block for synthesizing pharmaceuticals, particularly anti-inflammatory and analgesic medications .

- Therapeutic Properties: Research indicates potential therapeutic effects against various diseases, including cancer and infections, due to its ability to interact with biological targets .

Case Studies:

- A study demonstrated that derivatives of benzamide, including 4-chloro-N-(2-methoxyphenyl)benzamide, exhibit significant anticancer properties. Testing against various cancer cell lines revealed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .

Biochemical Research

Key Applications:

- Mechanistic Studies: The compound is utilized in studies aimed at understanding the mechanisms of action of enzymes and receptors. This aids researchers in elucidating disease pathways and developing targeted therapies .

- Biological Activity Exploration: Investigations into its biological activities have shown promise for applications in treating inflammation and other conditions .

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1.5 | Induction of apoptosis via AKT/ERK pathway |

| A549 | 2.0 | Cell cycle arrest and reduced migration |

| H1299 | 1.8 | Apoptosis and anti-inflammatory effects |

Material Science

Key Applications:

- Advanced Materials Development: The compound is being explored for its potential in creating polymers with enhanced thermal and mechanical properties, making it valuable for industrial applications .

- Coordination Chemistry: It forms stable complexes with transition metals, which are useful in catalysis and the development of new materials.

Agricultural Chemistry

Key Applications:

- Agrochemical Development: Research is ongoing into the efficacy of this compound in developing new agrochemicals that can improve crop yield and resistance to pests. Its bioactive properties may contribute to enhanced agricultural productivity .

Cosmetic Formulations

Key Applications:

作用机制

The mechanism of action of 4-chloro-N-(2-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The exact molecular pathways involved would depend on the specific biological system being studied.

相似化合物的比较

Similar Compounds

- 4-chloro-N-(4-methoxyphenyl)benzamide

- 4-chloro-N-(3-methoxyphenyl)benzamide

- 4-chloro-N-(2-methoxybenzyl)benzamide

Uniqueness

4-chloro-N-(2-methoxyphenyl)benzamide is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The ortho-methoxy group can participate in intramolecular interactions, potentially affecting the compound’s stability and binding properties.

生物活性

4-Chloro-N-(2-methoxyphenyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, providing insights into its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with o-anisidine in chloroform, resulting in a compound with the molecular formula C14H12ClNO2 . Characterization techniques such as X-ray diffraction, NMR spectroscopy, and FT-IR spectroscopy have been employed to confirm the structure of the compound. The X-ray diffraction analysis indicates that the compound crystallizes in a monoclinic crystal system, with specific intermolecular interactions observed, including hydrogen bonds and π-π stacking interactions .

Antimicrobial Activity

Initial evaluations of the antimicrobial properties of this compound showed limited activity against various bacterial strains. In studies screening against both Gram-positive and Gram-negative bacteria, the compound exhibited no remarkable antibacterial activity . This suggests that while it may possess some biological properties, its effectiveness as an antimicrobial agent is minimal.

Antioxidant Properties

The antioxidant potential of this compound has been investigated using DPPH free radical scavenging assays. These studies indicate that the compound can exhibit moderate antioxidant activity, which is significant for its potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Activity

Research has also explored the anti-inflammatory effects of this compound. It has been suggested that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 specifically could lead to reduced inflammation and pain, making it a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of benzamide derivatives. The presence of the chloro and methoxy groups on the phenyl ring appears to influence the compound's interaction with biological targets. Variations in these substituents can significantly alter both potency and selectivity against various enzymes and receptors .

Case Studies and Research Findings

Case Study 1: Antioxidant Evaluation

In a study assessing various benzamide derivatives, this compound was found to have an IC50 value indicating its effectiveness as a radical scavenger. The results demonstrated a correlation between structural features (such as electron-donating groups) and antioxidant activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties linked to COX inhibition. The findings suggested that compounds similar to this compound could serve as selective COX-2 inhibitors, which are beneficial in treating conditions like arthritis without the gastrointestinal side effects associated with non-selective NSAIDs .

常见问题

Basic Research Questions

Q. What is the standard synthetic route for 4-chloro-N-(2-methoxyphenyl)benzamide, and how are reaction conditions optimized?

The compound is synthesized by refluxing 4-chlorobenzoyl chloride with o-anisidine in chloroform under nitrogen for 2.5 hours. Post-reaction, the mixture is washed with 1 M HCl and saturated NaHCO₃ to remove unreacted reagents. The organic layer is dried (Na₂SO₄) and concentrated, yielding colorless crystals after methanol recrystallization (87% yield). Optimization involves controlling stoichiometry (1:1 molar ratio), inert atmosphere (N₂), and reflux temperature to minimize side reactions .

Q. How is the crystal structure of this compound determined, and what software is employed?

Single-crystal X-ray diffraction (SC-XRD) at 89 K resolves the structure. Data collection uses a Bruker APEXII CCD diffractometer with graphite-monochromated radiation. Refinement employs SHELXL97 (for H-atom placement via riding models) and Mercury for molecular graphics. Weak diffraction data (due to crystal quality) are corrected via multi-scan absorption methods (SADABS). The final R-factor is 0.039, with bond-length accuracy σ(C–C) = 0.002 Å .

Q. What spectroscopic methods confirm the compound’s structural purity?

- ¹H/¹³C NMR : Assigns aromatic protons and methoxy groups.

- Elemental Analysis : Matches calculated values (e.g., C: 64.09% vs. 64.25% theoretical).

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing, and what methodologies identify these interactions?

Centrosymmetric dimers form via Cl1⋯O1 halogen bonds (3.187 Å). These dimers link into sheets parallel to [001] through C4–H4⋯O1 (2.65 Å) and C6–H6⋯π interactions (Table 1, ). Hydrogen-bond motifs (e.g., S(5) rings) are analyzed using SHELXL’s difference Fourier maps. Dihedral angles between aromatic rings (26.74°) and planarity deviations (≤0.04 Å) are quantified via Mercury’s geometry tools .

Q. What challenges arise in refining weakly diffracting crystals, and how are they mitigated?

Weak diffraction (low I/σ(I)) reduces data completeness. Mitigation strategies include:

- Multi-scan corrections (SADABS) for absorption and detector noise.

- Isotropic refinement for H-atoms on N1, while others use riding models (d(C–H) = 0.95–0.98 Å).

- Restraints on thermal parameters (Uiso) to prevent overfitting .

Q. How can this compound serve as a ligand in catalytic applications, such as Suzuki-Miyaura couplings?

Benzamide derivatives are functionalized with electron-withdrawing groups (e.g., Cl) to enhance metal coordination. In Suzuki reactions, palladium catalysts (e.g., Pd(PPh₃)₄) couple aryl halides with boronic acids. Catalytic activity is assessed via GC-MS to quantify biphenyl product conversion (e.g., >90% with optimized ligands). Ligand synthesis involves thiourea derivatization and characterization via ¹³C NMR .

Q. What methodological approaches analyze hydrogen bonding and conformational rigidity in similar benzamides?

- Hirshfeld Surface Analysis : Maps close contacts (e.g., O–H⋯N) using CrystalExplorer.

- Torsion Angle Calculations : Dihedral angles (e.g., 5.10° for the methoxyphenyl-amide segment) reveal planarity enforced by intramolecular N–H⋯O interactions.

- Density Functional Theory (DFT) : Computes interaction energies (e.g., Cl⋯O = −2.3 kcal/mol) to validate crystallographic findings .

Q. How are structural analogs designed to enhance biological activity, such as PPARδ antagonism?

Analog design focuses on:

- Covalent Binding : Introducing sulfonyl groups (e.g., pyridylsulfone in GSK3787) to target Cys249 in PPARδ.

- Bioisosteric Replacement : Substituting Cl with CF₃ improves metabolic stability.

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma half-life (e.g., t₁/₂ = 4.2 h in murine models). Activity is validated via gene expression assays (e.g., CPT1a inhibition) .

属性

IUPAC Name |

4-chloro-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZFQFAZVNUDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323845 | |

| Record name | 4-chloro-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-80-7 | |

| Record name | NSC404987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。